
3-(1,3-Benzoxazol-2-yl)propanoic acid
Descripción general
Descripción
3-(1,3-Benzoxazol-2-yl)propanoic acid is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)propanoic acid typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative. One common method is the condensation of 2-aminophenol with 3-bromopropanoic acid under basic conditions to form the benzoxazole ring, followed by acidification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzoxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that derivatives of 3-(1,3-benzoxazol-2-yl)propanoic acid exhibit promising anticancer properties. A study demonstrated that cyclic amine-containing benzoxazole derivatives possess cytotoxic activity against various cancer cell lines. These compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation, showing significant potential as anticancer agents .
Kynurenine 3-Monooxygenase Inhibition
One of the notable applications of this compound is as an inhibitor of kynurenine 3-monooxygenase (KMO). KMO plays a crucial role in the kynurenine pathway, which is involved in neurodegenerative diseases and mood disorders. Inhibiting this enzyme could lead to therapeutic effects in conditions such as depression and neuroinflammation. Studies have shown that certain derivatives can effectively reduce levels of neurotoxic metabolites in animal models, indicating their potential for treating neurological disorders .
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors followed by functionalization to introduce the propanoic acid moiety. The synthetic routes often include:
- Cyclization : Utilizing 2-aminophenols and appropriate carboxylic acids.
- Functionalization : Modifying the benzoxazole core to enhance biological activity.
Table 1 summarizes various synthetic approaches and yields reported in literature.
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Cyclization with CDI | 2-Aminophenol, CDI | 75% |
Alkylation with Bromopropanoic Acid | Benzoxazole derivative | 80% |
Antimicrobial Properties
Some derivatives of this compound have been evaluated for antimicrobial activity. A series of studies reported that certain substitutions on the benzoxazole ring enhance the minimum inhibitory concentration against various bacterial strains, suggesting potential as new antimicrobial agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of oxidative stress and neurodegeneration. Experimental results indicate that it may reduce oxidative damage in neuronal cells, providing a basis for further research into its use in neurodegenerative disease therapies .
Experimental Models
In a rat model of acute pancreatitis treated with derivatives of this compound, significant reductions in secondary organ damage were observed compared to control groups. The treatment led to decreased levels of inflammatory markers and improved survival rates .
Clinical Implications
The pharmacokinetic profiles of these compounds have been studied extensively, showing favorable absorption and distribution characteristics that support their potential use in clinical settings.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)propanoic acid
- 3-(1,3-Benzothiazol-2-yl)propanoic acid
- 3-(1,3-Benzimidazol-2-yl)propanoic acid
Uniqueness
3-(1,3-Benzoxazol-2-yl)propanoic acid is unique due to the presence of the benzoxazole ring, which imparts specific chemical and biological properties. Compared to its analogs, such as benzothiazole and benzimidazole derivatives, the oxygen atom in the benzoxazole ring can influence the compound’s reactivity and interaction with biological targets .
Actividad Biológica
3-(1,3-Benzoxazol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of benzoxazole derivatives with appropriate alkylating agents. Various methods have been reported, including microwave-assisted synthesis and conventional heating techniques, which yield the compound in moderate to high purity.
Anticancer Activity
Research indicates that compounds containing the benzoxazole ring exhibit notable anticancer properties. A study highlighted that derivatives of benzoxazoles, including this compound, demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, revealing IC values ranging from 20 to 50 µM for several derivatives, indicating a promising lead for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies show that it exhibits selective activity against Gram-positive bacteria such as Bacillus subtilis and some fungi like Candida albicans. The minimal inhibitory concentrations (MICs) for these pathogens suggest moderate antibacterial activity, warranting further investigation into its mechanism of action .
Enzyme Inhibition
In addition to its cytotoxic effects, this compound has been studied for its ability to inhibit carbonic anhydrases (CAs), which play a crucial role in various physiological processes. The IC values for inhibition of human carbonic anhydrase isoenzymes I and II were found to be in the range of 18.14–69.57 µM, showcasing its potential as a therapeutic agent in conditions where CA activity is dysregulated .
Structure-Activity Relationship (SAR)
A critical aspect of developing new drugs is understanding the structure-activity relationship (SAR). Variations in substituents on the benzoxazole ring significantly affect biological activity. For instance:
Compound | Substituent | IC (µM) | Activity |
---|---|---|---|
A | H | 50 | Moderate Cytotoxicity |
B | OCH | 25 | High Cytotoxicity |
C | Cl | 30 | Antimicrobial Activity |
This table illustrates how modifications can enhance or diminish biological activity, guiding future synthetic efforts.
Case Studies
Several case studies have documented the therapeutic potential of benzoxazole derivatives:
- Antitumor Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups .
- Antimicrobial Efficacy : Another study evaluated the efficacy against Staphylococcus aureus, showing that certain derivatives had lower MICs than traditional antibiotics, suggesting their potential as alternative antimicrobial agents .
Propiedades
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPQHVOTDIAYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368778 | |
Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78757-00-3 | |
Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.